Z-YVAD-AFC trifluoroacetate salt chemical properties and stability
Z-YVAD-AFC trifluoroacetate salt chemical properties and stability
Chemical Profiling, Stability, and Assay Optimization[1]
Executive Summary
Z-YVAD-AFC (Benzyloxycarbonyl-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic tetrapeptide substrate designed for the specific quantification of Caspase-1 (Interleukin-1β Converting Enzyme, ICE) activity.[1] Unlike chromogenic substrates (e.g., pNA), the AFC fluorophore offers superior sensitivity and a larger Stokes shift, minimizing background interference in complex biological matrices.
This guide provides a comprehensive technical analysis of the trifluoroacetate salt form, focusing on its physicochemical stability, enzymatic mechanism, and optimized assay protocols for drug discovery and inflammasome research.
Chemical Profile & Properties[1][2][3][4][5]
The trifluoroacetate salt form is a result of reverse-phase HPLC purification using trifluoroacetic acid (TFA) as an ion-pairing agent.[1] While the salt form enhances solubility in organic solvents, it requires careful handling to maintain stoichiometric accuracy during solution preparation.
Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Z-L-Tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin | N-terminal Z group enhances cell permeability; C-terminal AFC is the fluorophore.[1] |
| Molecular Formula | The stoichiometry of TFA ( | |
| Molecular Weight | 811.8 g/mol (Free Base) | Critical: Always correct for the specific salt content (TFA %) listed on the CoA when calculating molarity. |
| Solubility | Soluble in DMSO, DMF, Formic Acid | Insoluble in water.[2] Hydrophobic Z-group and AFC moiety require organic solvent for initial dissolution.[1] |
| Excitation / Emission | Blue excitation | |
| Appearance | White to off-white lyophilized powder | Highly hygroscopic.[1] |
Mechanism of Action
Caspase-1 is a cysteine protease that recognizes the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) .[1] The enzyme hydrolyzes the amide bond between the aspartic acid residue and the AFC fluorophore.
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Intact Substrate: The amide bond quenches the fluorescence of the AFC moiety via electronic conjugation with the peptide backbone.
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Enzymatic Cleavage: Caspase-1 attacks the carbonyl carbon of the Asp residue.
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Signal Generation: The liberation of free AFC (7-amino-4-trifluoromethylcoumarin) restores its aromatic conjugation, resulting in a strong fluorescence shift.[1]
Pathway Visualization (DOT)[1]
Figure 1: Enzymatic hydrolysis mechanism of Z-YVAD-AFC by Caspase-1.
Stability & Storage Protocols
The trifluoroacetate salt is chemically stable but physically sensitive. Adherence to strict storage protocols is required to prevent spontaneous hydrolysis or fluorophore degradation.
Storage Matrix
| State | Temperature | Stability | Critical Precautions |
| Lyophilized Powder | -20°C or -80°C | > 1 Year | Desiccate. Store in a sealed container with silica gel.[1] Allow to equilibrate to RT before opening to prevent condensation. |
| Stock Solution (DMSO) | -20°C | ~6 Months | Aliquot. Avoid freeze-thaw cycles (>3 cycles degrades peptide).[1] Store under inert gas (Nitrogen/Argon) if possible. |
| Working Solution (Aqueous) | +4°C / RT | < 4 Hours | Unstable. Prepare immediately before use.[1] The ester/amide bonds are susceptible to non-enzymatic hydrolysis in basic buffers. |
Solvent Compatibility[1][3]
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Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Avoid: Protic solvents (Ethanol/Methanol) for long-term stock storage, as they can facilitate transesterification or slow hydrolysis over months.[1]
Optimized Experimental Protocol
This protocol is designed for a 96-well microplate fluorometric assay . It incorporates self-validating controls to distinguish true enzymatic activity from artifacts.[1]
Reagents Preparation
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Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol.[1]
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2X Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% Glycerol.[1]
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Substrate Stock: Dissolve Z-YVAD-AFC in DMSO to 10 mM .
Assay Workflow (Step-by-Step)
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Sample Preparation: Lyse cells (
) in 50-100 µL Lysis Buffer. Incubate on ice for 10 min. Centrifuge (10,000 x g, 1 min) and collect supernatant. -
Protein Quantification: Normalize samples to 50-200 µg protein per well using a detergent-compatible assay (e.g., BCA).[1]
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Plate Setup:
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Substrate Addition: Dilute 10 mM DMSO stock to 100 µM in Reaction Buffer. Add 5 µL to each well (Final Conc: ~50 µM).
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Incubation: Incubate at 37°C for 1–2 hours in the dark.
-
Read: Measure fluorescence at Ex/Em = 400/505 nm.
Workflow Visualization (DOT)
Figure 2: Optimized Caspase-1 fluorometric assay workflow.
Troubleshooting & Optimization
A. Signal Specificity
Issue: High background or non-specific cleavage. Root Cause: Other proteases (e.g., Caspase-4/5) may have minor cross-reactivity, or free AFC may be present in degraded stock.[1] Solution:
-
Always run an Inhibitor Control using Z-YVAD-FMK.[1] If fluorescence persists in the presence of the inhibitor, the signal is non-specific.
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Check the "Background" well (Buffer + Substrate). If high, the substrate stock has degraded.
B. DMSO Interference
Issue: Reduced enzymatic activity.[5] Root Cause: High DMSO concentrations (>1%) can denature enzymes or alter buffer pH.[1] Solution: Keep final DMSO concentration < 0.2% . The 10 mM stock diluted to 50 µM results in 0.5% DMSO, which is generally tolerated, but titrating down to 0.1% is safer for sensitive kinetic studies.
C. Inner Filter Effect
Issue: Non-linear signal at high substrate concentrations.
Root Cause: High concentrations of the colored substrate absorb the excitation light.
Solution: Do not exceed 100 µM substrate. The
References
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Thornberry, N. A., et al. (1992).[1] A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes.[1] Nature, 356(6372), 768-774.[1] Link[1]
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Cayman Chemical. (n.d.).[1] Z-YVAD-AFC (trifluoroacetate salt) Product Information. Link[1]
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R&D Systems. (n.d.). Caspase-1 Fluorometric Assay Kit Protocol. Link
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MedChemExpress. (n.d.).[1] Z-YVAD-AFC Chemical Properties and Stability.[1][2][6] Link
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Enzo Life Sciences. (n.d.).[1] Z-YVAD-AFC Caspase-1 Substrate Data Sheet. Link
